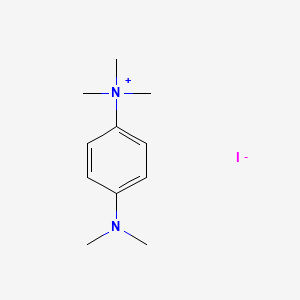

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide

概要

説明

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is a quaternary ammonium compound known for its fluorescent properties. It is widely used in various scientific fields due to its ability to interact with biological membranes and its application as a fluorescent dye.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide typically involves the quaternization of 4-(dimethylamino)benzenamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

化学反応の分析

Types of Reactions

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like thiols, amines, and cyanides are employed under mild conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted quaternary ammonium compounds.

科学的研究の応用

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is extensively used in scientific research, including:

Chemistry: As a fluorescent probe for studying molecular interactions and dynamics.

Biology: Used in staining and imaging of biological tissues and cells.

Medicine: Employed in diagnostic assays and as a marker in various medical imaging techniques.

Industry: Utilized in the development of sensors and as a component in photonic devices.

作用機序

The compound exerts its effects primarily through its interaction with biological membranes. It integrates into the lipid bilayer, altering membrane properties and enabling fluorescence-based detection. The molecular targets include membrane proteins and lipids, and the pathways involved often relate to membrane dynamics and transport processes.

類似化合物との比較

Similar Compounds

4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in organic synthesis.

4-(Dimethylamino)benzoic acid: Used in sunscreen formulations and as a pharmaceutical intermediate.

4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties.

Uniqueness

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide is unique due to its strong fluorescent properties and its ability to integrate into biological membranes, making it highly valuable in imaging and diagnostic applications.

生物活性

4-(Dimethylamino)-N,N,N-trimethylbenzenaminium iodide, commonly referred to as TMAI (trimethylammonium iodide), is a quaternary ammonium compound with significant applications in biological research and industrial processes. Its unique properties, including its ability to act as a fluorescent probe and its interaction with biological membranes, make it a valuable compound for various scientific investigations.

- Chemical Formula : CHNI

- CAS Number : 1202-17-1

- Molecular Weight : 292.18 g/mol

TMAI primarily interacts with biological membranes, integrating into the lipid bilayer and altering membrane dynamics. This integration facilitates its use as a fluorescent marker in cellular imaging and diagnostics. The mechanism involves:

- Membrane Integration : Alters membrane properties, enhancing the detection of membrane proteins and lipids.

- Fluorescent Properties : Exhibits strong fluorescence, making it suitable for use in various imaging techniques.

Biological Applications

- Cell Imaging : TMAI is widely used in fluorescence microscopy to visualize cellular structures and dynamics.

- Staining Agents : It serves as a staining agent for biological tissues, aiding in the identification of specific cellular components.

- Diagnostic Assays : Employed in various medical imaging techniques due to its ability to bind selectively to biological tissues.

Research Findings

Recent studies have highlighted several aspects of TMAI's biological activity:

Table 1: Summary of Biological Activities

Case Study 1: Fluorescent Imaging in Live Cells

A study demonstrated the effectiveness of TMAI as a fluorescent marker in live cell imaging. The compound was shown to integrate into the cell membrane without disrupting cellular functions, allowing researchers to observe dynamic processes such as endocytosis and membrane trafficking.

Case Study 2: Cytotoxicity Assessment

In another investigation, TMAI was tested across several cancer cell lines to determine its cytotoxic effects. The results indicated that while TMAI exhibited some level of cytotoxicity at high concentrations, it remained relatively safe for use at lower doses, making it suitable for imaging applications without significant harm to cells.

Comparative Analysis with Similar Compounds

TMAI shares similarities with other quaternary ammonium compounds but is distinguished by its strong fluorescent properties and unique ability to integrate into biological membranes.

Table 2: Comparison with Similar Compounds

| Compound Name | Fluorescent Properties | Membrane Integration | Common Applications |

|---|---|---|---|

| This compound (TMAI) | High | Yes | Cell imaging, diagnostics |

| 4-(Dimethylamino)pyridine (DMAP) | Moderate | No | Catalysis in organic synthesis |

| 4-(Dimethylamino)benzoic acid | Low | No | Pharmaceutical intermediates |

特性

IUPAC Name |

[4-(dimethylamino)phenyl]-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2.HI/c1-12(2)10-6-8-11(9-7-10)13(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVPRNNPOAFODV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661267 | |

| Record name | 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-17-1 | |

| Record name | 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。